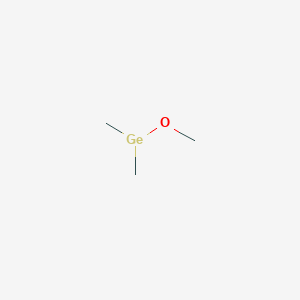
Dimethylmethoxygermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy(dimethyl)germane is an organogermanium compound with the chemical formula Ge(CH₃)₂(OCH₃)H. It is a colorless liquid that is used in various chemical applications due to its unique properties. The presence of both methoxy and dimethyl groups attached to the germanium atom makes it a versatile compound in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)germane can be synthesized through several methods. One common approach involves the reaction of dimethylgermanium dichloride with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:
Ge(CH3)2Cl2+2CH3OH→Ge(CH3)2(OCH3)H+2HCl
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, methoxy(dimethyl)germane can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy(dimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium hydrides.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to replace the methoxy group with a halide.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂)
Reduction: Dimethylgermane (Ge(CH₃)₂H₂)
Substitution: Dimethylgermanium halides (Ge(CH₃)₂X₂, where X is a halogen)
Wissenschaftliche Forschungsanwendungen
Methoxy(dimethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential biological activities and its role in medicinal chemistry.
Medicine: Preliminary studies suggest that organogermanium compounds may have therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism by which methoxy(dimethyl)germane exerts its effects depends on the specific application. In organic synthesis, it acts as a source of germanium, facilitating the formation of germanium-carbon bonds. In biological systems, its mechanism of action is not fully understood, but it is believed to interact with cellular pathways and molecular targets, potentially modulating immune responses and reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylgermane (Ge(CH₃)₂H₂): Lacks the methoxy group, making it less versatile in certain reactions.
Methoxy(trimethyl)germane (Ge(CH₃)₃OCH₃): Contains an additional methyl group, which can influence its reactivity and applications.
Trimethylgermanium chloride (Ge(CH₃)₃Cl): A halogenated derivative with different reactivity and uses.
Uniqueness
Methoxy(dimethyl)germane is unique due to the presence of both methoxy and dimethyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both research and industrial applications, offering versatility that similar compounds may lack.
Eigenschaften
Molekularformel |
C3H9GeO |
|---|---|
Molekulargewicht |
133.73 g/mol |
InChI |
InChI=1S/C3H9GeO/c1-4(2)5-3/h1-3H3 |
InChI-Schlüssel |
TWSOWYFNMDXVAT-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Ge](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
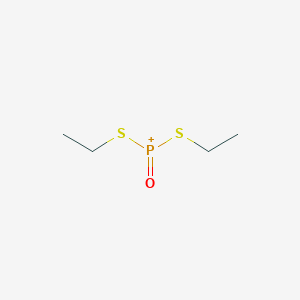
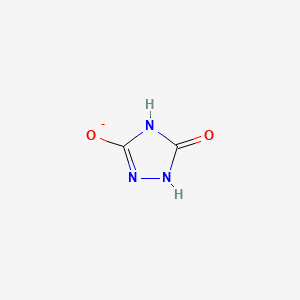
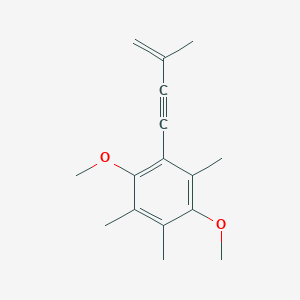

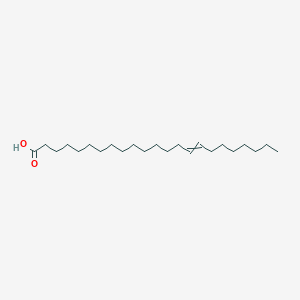
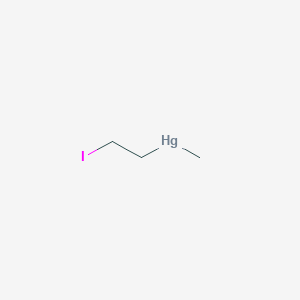
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
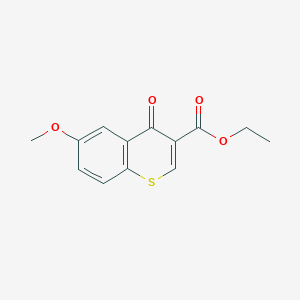


![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)
